3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride
Overview
Description
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C5H11NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxyl group, a methylamino group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride typically involves the reaction of 3-hydroxypropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering biochemical pathways. Its effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride can be compared with other similar compounds, such as:
- 3-Hydroxy-2-[(ethylamino)methyl]propanoic acid hydrochloride
- 3-Hydroxy-2-[(dimethylamino)methyl]propanoic acid hydrochloride
- 3-Hydroxy-2-[(propylamino)methyl]propanoic acid hydrochloride
These compounds share similar structural features but differ in the nature of the amino group. The presence of different alkyl groups in the amino moiety can influence the compound’s reactivity, solubility, and biological activity, making this compound unique in its specific applications and properties.
Properties
IUPAC Name |
2-(hydroxymethyl)-3-(methylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-2-4(3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLLBMGQTLRGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-83-9 | |
Record name | Propanoic acid, 3-hydroxy-2-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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